(E)-(3-Aminostyryl)boronic acid
Description
Properties
Molecular Formula |
C8H10BNO2 |
|---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
[(E)-2-(3-aminophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H,10H2/b5-4+ |
InChI Key |
QIPMMLYDYWAGAU-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)N)(O)O |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)N)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Aminostyryl Boronic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. ias.ac.inscitepress.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of known chemical reactions. ias.ac.in
For (E)-(3-Aminostyryl)boronic acid, the key structural features are the (E)-configured carbon-carbon double bond, the carbon-boron bond, and the amino group on the aromatic ring. The primary retrosynthetic disconnections can be made at the C-B bond or the C=C bond.
A logical disconnection strategy involves cleaving the carbon-boron bond first. This identifies a key intermediate, an (E)-3-aminostyryl halide, which can then be borylated. A further disconnection of the C=C bond of this intermediate suggests precursors such as a protected 3-aminobenzaldehyde (B158843) and a phosphorus ylide or phosphonate (B1237965) ester, which can be joined via olefination reactions. This approach allows for the controlled, sequential installation of the required functionalities.
Achieving the desired (E)-stereochemistry of the styryl double bond is critical. Several reliable methods are available for stereoselective alkene synthesis.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for forming C=C bonds from carbonyl compounds. The HWE reaction, using a stabilized phosphonate ylide, is particularly effective for the synthesis of (E)-alkenes from aldehydes with high stereoselectivity. For this target molecule, the reaction would involve a protected 3-aminobenzaldehyde and a phosphonate ester, such as diethyl (halomethyl)phosphonate.
Heck Reaction: The palladium-catalyzed Heck reaction can couple an aryl halide with an alkene. For instance, a protected 3-bromoaniline (B18343) could be coupled with ethylene (B1197577) or a vinyl equivalent. However, controlling regioselectivity and stereoselectivity can be challenging.
Hydroboration-Suzuki Coupling: This involves the hydroboration of a terminal alkyne (e.g., protected 3-ethynylaniline) to generate a vinylborane, which then undergoes a Suzuki-Miyaura cross-coupling reaction. This sequence typically yields the (E)-isomer.
The introduction of the boronic acid group is a pivotal step. While several methods exist, palladium-catalyzed borylation is the most prevalent and versatile for substrates with sensitive functional groups.
Miyaura Borylation Reaction: This is a highly efficient palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide (or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgacs.org The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for complex molecules. nih.govacs.org The initial product is a boronate ester, which is stable, easily purified, and can be hydrolyzed to the corresponding boronic acid. organic-chemistry.org
Lithiation-Borylation: This classic method involves the reaction of an organolithium species, generated from a halide-lithium exchange, with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic hydrolysis. While effective, the strongly basic and nucleophilic nature of the organolithium reagent limits its compatibility with functional groups like esters or even some protecting groups.
The primary amino group is both basic and nucleophilic, which can lead to undesirable side reactions or catalyst deactivation during synthesis. organic-chemistry.org Therefore, its temporary protection is essential. nih.gov An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable without affecting other parts of the molecule. researchgate.net This concept of selective removal is known as an orthogonal strategy. organic-chemistry.org
Several protecting groups are suitable for the amino functionality in this context:
Carbamates: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The Boc group is stable to many catalytic reactions but is easily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The Cbz group is stable to acid but can be removed by catalytic hydrogenation.
Amides: The acetyl (Ac) group is a simple and robust protecting group. It can be introduced using acetic anhydride (B1165640) or acetyl chloride and is typically removed by acidic or basic hydrolysis.
The choice of protecting group must be compatible with the planned synthetic route, particularly the conditions for C=C bond formation and palladium-catalyzed borylation.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA, HCl) |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acid or Base Hydrolysis |
| Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation |
Established Synthetic Routes to this compound
Established synthetic routes leverage the strategic principles outlined above, with palladium-catalyzed cross-coupling reactions playing a central role in forming the key carbon-boron bond.
Palladium-catalyzed reactions are cornerstones of modern organic synthesis due to their efficiency and functional group tolerance. taylorfrancis.com For the synthesis of aryl and vinyl boronates, the Miyaura borylation reaction is the method of choice. organic-chemistry.org
The term "Suzuki-Miyaura Boronylation" is often used to refer to the Miyaura borylation, which specifically forms a C-B bond. organic-chemistry.org This reaction is mechanistically related to the more widely known Suzuki-Miyaura coupling, which forms C-C bonds. mychemblog.com The Miyaura borylation is a powerful method for synthesizing boronate esters, which are versatile precursors to boronic acids. acs.orgorganic-chemistry.org
A representative synthesis of this compound via this methodology would proceed as follows:
Protection: The starting material, 3-aminobenzaldehyde, is protected. For example, acetylation with acetic anhydride yields 3-acetamidobenzaldehyde.
Olefination: The protected aldehyde undergoes a Horner-Wadsworth-Emmons reaction with a halomethylphosphonate ester to stereoselectively form the (E)-vinyl halide, (E)-N-(3-(2-bromovinyl)phenyl)acetamide.
Miyaura Borylation: The vinyl bromide is subjected to Miyaura borylation conditions. This involves reacting it with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org
Deprotection and Hydrolysis: The resulting boronate ester is then treated with aqueous acid to simultaneously hydrolyze the protecting acetyl group and the pinacol (B44631) ester, yielding the final product, this compound.
The conditions for the Miyaura borylation step are crucial for achieving a high yield and can be optimized by screening various catalysts, ligands, and bases.
| Catalyst | Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 |
| PdCl₂(dppf) | (dppf) | KOAc | DMSO | 80 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 |
This systematic approach, combining stereoselective olefination, robust protecting group strategies, and efficient palladium-catalyzed borylation, provides a reliable and adaptable pathway for the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Boron Bond Formation
Optimization of Catalyst Systems, Ligands, and Reaction Parameters
The construction of the styrenyl framework is commonly achieved via Heck or Suzuki-Miyaura cross-coupling reactions. The efficiency and selectivity of these transformations are highly dependent on the careful optimization of the catalytic system and reaction conditions.
In the Heck reaction , which couples an aryl halide with an alkene, the choice of palladium source, ligand, base, and temperature is critical for maximizing the yield of the desired (E)-isomer. iitk.ac.inwikipedia.org For the synthesis of this compound precursors, a typical starting material would be 3-bromoaniline or 3-iodoaniline coupled with a vinylboronate ester. The catalyst is often a Pd(II) salt like Palladium(II) acetate (B1210297) (Pd(OAc)2), which is reduced in situ to the active Pd(0) species. wikipedia.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), are commonly employed to stabilize the catalytic species. The base, typically a tertiary amine like triethylamine (B128534) (TEA) or a carbonate, is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. uwindsor.ca
The Suzuki-Miyaura coupling offers another robust route, involving the reaction of an aryl halide with a vinylboronic acid or ester. richmond.eduunimib.it This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. richmond.edu The stereochemistry of the double bond in the vinylboron reagent is typically retained during the coupling process. richmond.edu Therefore, using a stereochemically pure (E)-vinylboronic acid derivative is paramount. Optimization involves screening various palladium catalysts (e.g., Pd(OAc)2, Tetrakis(triphenylphosphine)palladium(0)), phosphine ligands, and inorganic bases (e.g., K2CO3, Na2CO3).
Below is a table summarizing typical parameters optimized for these cross-coupling reactions based on studies of similar substrates. beilstein-journals.orgbeilstein-journals.org
| Parameter | Heck Reaction Conditions | Suzuki Coupling Conditions | General Impact on Reaction |
|---|---|---|---|
| Palladium Source | Pd(OAc)2, PdCl2 | Pd(PPh3)4, PdCl2(dppf) | The choice of precursor affects catalyst activation and stability. |
| Ligand | PPh3, P(o-tol)3 | PPh3, SPhos, P(tBu)3 | Influences catalyst activity, stability, and selectivity. Bulky, electron-rich ligands often improve catalytic turnover. |
| Base | TEA, K2CO3 | K2CO3, Cs2CO3, K3PO4 | Essential for the catalytic cycle; its strength and solubility can significantly affect reaction rates and yields. |
| Solvent | DMF, Acetonitrile | Toluene, Dioxane, Water mixtures | Affects solubility of reagents and catalyst stability. Aqueous conditions are often favored for Suzuki couplings. |
| Temperature | 80-120 °C | 60-100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions like catalyst decomposition or dehalogenation. beilstein-journals.org |
Directed Ortho-Metalation and Boron Electrophile Quenching Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org While highly effective, this method is less direct for synthesizing a meta-substituted product like this compound, as the amino group (or a protected derivative) would direct metalation to the C2 and C6 positions.
However, a multi-step sequence involving DoM could be envisioned. For instance, starting with a substrate where a different DMG is positioned to direct lithiation to the desired C3 position, followed by borylation and subsequent manipulation of functional groups.
The crucial step following metalation is the quench with a boron electrophile. Trialkyl borates, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(O-iPr)3), are common reagents for this purpose. mdpi.com The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. vt.edu
General Steps for Borylation via Metalation:
Metalation: An aryl starting material is treated with a strong base, typically an organolithium reagent like n-BuLi or sec-BuLi, often in the presence of an additive like TMEDA, at low temperatures (e.g., -78 °C). baranlab.org
Electrophilic Quench: The resulting aryllithium species is reacted with a trialkyl borate.
Hydrolysis: The reaction mixture is quenched with aqueous acid to hydrolyze the boronate ester to the boronic acid.
Hydroboration of Alkyne Precursors Followed by Derivatization
The hydroboration of a suitable alkyne precursor, such as 3-ethynylaniline (B136080), provides a direct route to the vinylboronate intermediate. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The stereochemical outcome of this addition is a critical consideration.
Conventional hydroboration using reagents like 9-BBN or catecholborane typically proceeds via a syn-addition mechanism, which would lead to the undesired (Z)-vinylboronate. organic-chemistry.org To achieve the desired (E)-stereochemistry, catalytic methods that promote trans-hydroboration are necessary. Ruthenium and rhodium pincer complexes have been shown to catalyze the trans-hydroboration of terminal alkynes with pinacolborane (HBpin), yielding (E)-vinylboronates with high selectivity. organic-chemistry.org
The reaction mechanism is believed to involve the rearrangement of a coordinated alkyne to a vinylidene intermediate, which ultimately leads to the apparent trans-addition product. organic-chemistry.org Once the (E)-vinylboronate ester is formed, it can be readily converted to this compound by standard hydrolytic workup.
Alternative Boronating Reagent-Mediated Syntheses
Beyond the classical methods, several other borylation strategies can be employed. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2). sigmaaldrich.comorganic-chemistry.org This method is advantageous as it allows for the installation of the boronate ester group onto a pre-formed (E)-3-aminostyryl halide scaffold. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base such as potassium acetate (KOAc).
Another emerging technique is decarboxylative borylation . This method uses inexpensive nickel catalysts to replace a carboxylic acid group with a boronic acid group. drugdiscoverytrends.com A hypothetical application could involve the synthesis of (E)-3-aminocinnamic acid, which would then undergo decarboxylative borylation to yield the target molecule. This approach is attractive due to the wide availability of carboxylic acids. drugdiscoverytrends.com
Stereochemical Control in the Formation of the (E)-Double Bond
Achieving high stereoisomeric purity is essential, as the geometric configuration of the double bond can significantly influence the compound's properties and subsequent reactivity.
Mechanistic Considerations for Achieving (E)-Stereoselectivity
The stereochemical outcome of the synthesis is dictated by the mechanism of the key bond-forming reaction.
Heck Reaction: The generally accepted mechanism involves the syn-addition of the aryl-palladium complex across the double bond, followed by a syn-β-hydride elimination. wikipedia.orguwindsor.ca When a terminal alkene is used, rotation around the newly formed single bond occurs to place the palladium and a β-hydrogen in a syn-coplanar arrangement for elimination. This process preferentially leads to the formation of the more thermodynamically stable (E)-alkene. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction is known to proceed with retention of configuration at the sp2 centers. richmond.edunih.gov Therefore, if a pure (E)-vinylboronic ester is used as the coupling partner, the product will also have the (E)-configuration. The stereochemical integrity of the reaction relies on the stereospecificity of the transmetalation and reductive elimination steps in the catalytic cycle.
Alkyne Hydroboration: As previously mentioned, standard hydroboration yields the (Z)-isomer. Achieving the (E)-isomer requires specific catalytic systems that override the inherent syn-addition pathway, often through mechanisms involving vinylidene intermediates that facilitate a formal trans-addition. organic-chemistry.org
Methods for Enhancing Stereoisomeric Purity
Even with highly stereoselective reactions, minor amounts of the (Z)-isomer may be formed. Therefore, robust purification methods are necessary to isolate the pure (E)-isomer.
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for separating geometric isomers. researchgate.net The difference in polarity and shape between the (E) and (Z) isomers can often allow for their separation. The choice of eluent system is critical and must be optimized.
Recrystallization: If the product is a stable, crystalline solid, recrystallization can be a highly effective method for purification. researchgate.netgoogle.com This technique can significantly enhance the isomeric purity by selectively crystallizing the major (E)-isomer from a suitable solvent system, leaving the (Z)-isomer in the mother liquor.
Derivatization: In cases where direct separation is difficult, the mixture of isomers can be derivatized to facilitate purification. For instance, the boronic acid can be converted to its pinacol or diethanolamine ester. reddit.com These derivatives are often less polar and more amenable to chromatographic separation. After purification, the protecting group can be removed to regenerate the pure (E)-boronic acid.
Analytical Confirmation: The stereochemical purity of the final product must be confirmed. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis. The coupling constant (J-value) between the vinylic protons is characteristic of the geometry; for (E)-alkenes, this value is typically in the range of 12-18 Hz, while for (Z)-alkenes, it is smaller (6-12 Hz). Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously confirm the spatial relationship of the protons across the double bond. richmond.edu
Scalability and Process Intensification of this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process intensification to ensure economic viability, safety, and sustainability.
Scalability Challenges and Solutions:
Key challenges in scaling up the synthesis, which likely involves reactions like the Suzuki-Miyaura or Heck coupling, include managing reaction exotherms, ensuring efficient mass and heat transfer, and handling potentially hazardous reagents and catalysts. The use of robust and well-defined catalyst systems with high turnover numbers (TONs) and turnover frequencies (TOFs) is crucial for cost-effective industrial applications organic-chemistry.org. For instance, employing highly active palladium catalysts can significantly reduce the required catalyst loading, thereby minimizing costs and simplifying purification.
To address these challenges, process intensification strategies are being explored. One promising approach is the use of continuous flow reactors . This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput and automation organic-chemistry.orgunito.it. A continuous flow setup for the synthesis of boronic acids has been demonstrated to achieve a remarkable throughput of 60 g/h with a total reaction time of only 1 second, highlighting the potential for significant process intensification organic-chemistry.org. Such systems can be designed for multigram-scale synthesis, making them suitable for both medicinal chemistry applications and early development studies organic-chemistry.org.
Process Intensification Techniques:
| Technique | Description | Potential Benefits for this compound Synthesis |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a tank. | Enhanced safety, improved heat and mass transfer, higher throughput, potential for automation and integration of in-line analysis. organic-chemistry.orgunito.it |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Can dramatically reduce reaction times and potentially increase yields by minimizing the formation of side products. |
| High-Throughput Experimentation (HTE) | Automated systems to perform a large number of experiments in parallel. | Rapid optimization of reaction parameters such as catalyst, ligand, solvent, base, and temperature to maximize yield and minimize costs. |
| Process Analytical Technology (PAT) | In-line monitoring and control of critical process parameters. | Ensures consistent product quality and process efficiency, and allows for real-time adjustments. |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes for this compound. This involves a holistic approach to minimizing the environmental impact of the entire manufacturing process.
Solvent usage is a major contributor to the environmental footprint of chemical processes. Therefore, careful solvent selection and minimization are critical. Green solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing solvents based on their safety, health, and environmental impact. Solvents are often categorized from "recommended" to "banned" based on these criteria.
For palladium-catalyzed cross-coupling reactions, which are likely employed in the synthesis of this compound, a shift away from hazardous solvents like DMF, NMP, and 1,4-dioxane is encouraged. Greener alternatives such as 2-MeTHF and CPME are increasingly being used nih.gov. Aqueous solvent systems are also highly desirable.
Solvent Selection Guide for Suzuki-Miyaura Coupling (A Plausible Route):
| Solvent Class | Examples | Green Chemistry Considerations |
| Recommended | Water, Ethanol (B145695), Isopropyl Acetate (iPrOAc), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Low toxicity, biodegradable, derived from renewable resources (in some cases). |
| Usable | Toluene, Heptane, Acetonitrile | Moderate environmental and/or safety concerns. Efforts should be made to minimize their use and recycle them. |
| Undesirable/Banned | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane | High toxicity, environmental persistence, and/or safety hazards. |
Solvent minimization can be achieved through various strategies, including running reactions at higher concentrations, using solvent-free reaction conditions where feasible, and implementing efficient solvent recycling programs.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste.
For the synthesis of this compound, the choice of synthetic route significantly impacts the atom economy.
Heck Reaction: In a Heck reaction, if ethylene is used as the vinyl source, it can be a highly atom-economical process as only a hydrogen atom is lost from the ethylene group, generating minimal waste nih.gov.
Suzuki-Miyaura Coupling: The atom economy of a Suzuki-Miyaura coupling depends on the nature of the boronic acid precursor and the coupling partner. The use of boronic acids directly, rather than their esters, can improve atom economy by avoiding the generation of diol byproducts uc.pt.
Reaction Mass Efficiency (RME) provides a more comprehensive measure of the greenness of a process by considering the mass of all materials used, including solvents, reagents, and processing aids, relative to the mass of the product. Minimizing the use of excess reagents, auxiliary substances, and simplifying workup procedures can significantly improve the RME.
Waste Reduction Strategies:
Catalyst Selection: Utilizing highly efficient catalysts at low loadings minimizes catalyst waste.
Reaction Optimization: Optimizing reaction conditions to maximize yield and selectivity reduces the formation of byproducts.
Workup Procedures: Designing efficient workup and purification protocols that minimize solvent consumption and waste generation. For example, avoiding chromatography where possible in favor of crystallization or extraction.
Byproduct Valorization: Exploring potential applications for any significant byproducts to create value from waste streams.
Palladium catalysts, commonly used in the synthesis of styrylboronic acids, are expensive and have a high environmental impact associated with their extraction and purification nih.gov. Therefore, efficient recovery and recycling of the catalyst are crucial for both economic and environmental reasons.
While homogeneous catalysts are often preferred for their high activity and selectivity, their separation from the product can be challenging. Several strategies have been developed to address this issue:
Heterogeneous Catalysis: Using palladium supported on materials like activated carbon (Pd/C), silica, or polymers allows for easy separation of the catalyst by filtration and subsequent reuse mdpi.commdpi.com. Biomass-derived supports for palladium catalysts are also being explored as a sustainable option mdpi.com.
Catalyst Scavenging: Employing scavenger resins that selectively bind to the palladium catalyst, allowing for its removal from the product stream.
Membrane Filtration: Techniques like organic solvent nanofiltration (OSN) can be used to separate the homogeneous catalyst from the product, enabling its reuse.
Biphasic Catalysis: Performing the reaction in a two-phase system where the catalyst resides in one phase and the product in another, facilitating easy separation.
The choice of catalyst recovery method depends on various factors, including the specific reaction conditions, the nature of the catalyst, and the scale of the operation. For industrial-scale production, robust and cost-effective recycling processes are essential.
Chemical Reactivity and Mechanistic Studies of E 3 Aminostyryl Boronic Acid
Reactivity of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is an electron-deficient functional group that serves as a versatile handle in numerous chemical transformations. Its reactivity is characterized by its Lewis acidic nature and its ability to undergo transmetalation in metal-catalyzed reactions.
Transesterification and Anhydride (B1165640) Formation Reactions
Boronic acids readily undergo reversible esterification with diols and other alcohols to form boronic esters (or boronates). This reaction is commonly used to protect the boronic acid group or to modify its solubility and reactivity. For instance, reaction with diols like pinacol (B44631), neopentyl glycol, or catechol yields stable cyclic boronate esters. nih.govyoutube.com The formation of these esters is typically driven by the removal of water.
Under dehydrating conditions, boronic acids can also form cyclic trimers known as boroxines, which are the anhydrides of boronic acids. nih.gov The equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is influenced by the solvent and the concentration of the acid. nih.govresearchgate.net In many reactions, the boroxine may be the actual reactive species rather than the free boronic acid. nih.gov
Lewis Acidity and Complexation with Nucleophiles and Lewis Bases
The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid. nih.govlibretexts.org In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form, which results from the addition of a hydroxide (B78521) ion. nih.govnih.gov The position of this equilibrium, and thus the compound's effective Lewis acidity, is dependent on the pH of the solution. nih.gov
This Lewis acidity allows boronic acids to form complexes with various nucleophiles and Lewis bases. libretexts.org For example, they can interact with fluoride (B91410) ions to form trifluoroborate salts. The amino group present in (E)-(3-aminostyryl)boronic acid can act as an intramolecular Lewis base, potentially forming a dative bond with the boron atom, which would influence the boron's hybridization and reactivity. nih.gov This interaction can enhance the affinity for diols at neutral pH. nih.gov Furthermore, external Lewis bases, such as amines, can coordinate to the boron center, which is a key activation step in certain photoredox reactions involving boronic acids. nih.govresearchgate.net
Role as a Nucleophilic Boron Source in Cross-Coupling Reactions
A cornerstone of boronic acid reactivity is its participation in metal-catalyzed cross-coupling reactions, where it serves as the organometallic nucleophile.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org this compound, as an vinyl-substituted arylboronic acid, is an excellent substrate for this reaction, enabling the synthesis of a wide array of substituted stilbene (B7821643) derivatives.
The catalytic cycle generally involves three main steps:
Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate. libretexts.org
Transmetalation : The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. nih.govlibretexts.org The base is crucial for forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer. youtube.com
Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
The scope with respect to the coupling partner is broad, including aryl, heteroaryl, and vinyl halides or triflates. The reaction generally tolerates a wide variety of functional groups. youtube.com However, limitations can arise. A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, which can be problematic for certain electron-rich or sterically hindered boronic acids. nih.gov The presence of the amino group in this compound makes the ring electron-rich, which could increase its susceptibility to protodeboronation under certain conditions.
Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with this compound
| Coupling Partner (Ar-X) | Typical Catalyst | Typical Base | Product Type |
|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Substituted Triarylethylene |
| 4-Bromopyridine | PdCl₂(dppf) | K₃PO₄ | Stilbene with Heterocyclic Ring |
| Vinyl Bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | Butadiene Derivative |
| Aryl Triflate | Pd₂(dba)₃ / XPhos | CsF | Functionalized Stilbene |
Besides the Suzuki-Miyaura reaction, boronic acids are competent coupling partners in other metal-catalyzed transformations.
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds. wikipedia.orgorganic-chemistry.org In this reaction, an arylboronic acid couples with an amine, alcohol, or other N-H or O-H containing compound. organic-chemistry.org The reaction is often performed in the presence of a copper(II) source like Cu(OAc)₂ and can proceed at room temperature in the presence of air. wikipedia.orgst-andrews.ac.uk For this compound, the boronic acid moiety can react with external amines or alcohols to form new C-N or C-O bonds at the styrenic carbon attached to boron. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.orgst-andrews.ac.uk
Petasis Reaction (Borono-Mannich Reaction): This is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a vinyl- or arylboronic acid to produce α-amino acids or other related structures. illinois.edunih.gov As a vinylboronic acid derivative, this compound could potentially participate in this type of transformation.
Reactivity of the Amino Group
The primary amino group (-NH₂) attached to the aromatic ring is a nucleophilic and basic site. Its reactivity is typical of anilines, although it can be influenced by the electron-withdrawing nature of the styrylboronic acid substituent.
Key reactions involving the amino group include:
Acylation/Amide Formation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.org This is a common method for protecting the amino group or for synthesizing more complex amide derivatives. For example, reaction with acetic anhydride would yield (E)-(3-acetamidostyryl)boronic acid. This transformation can be crucial for modulating the electronic properties and biological activity of the molecule.
Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. whiterose.ac.uk Reductive amination is a common method for achieving controlled mono-alkylation.
Chan-Lam Coupling: As a nucleophile, the amino group of this compound can itself participate in a Chan-Lam coupling reaction with another boronic acid. This would lead to the formation of a diarylamine, effectively dimerizing or further functionalizing the molecule through a new C-N bond. whiterose.ac.ukchemrxiv.org
Diazotization: Like other anilines, the amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly versatile intermediates that can be subsequently converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. However, the acidic conditions required for diazotization may lead to protodeboronation of the boronic acid moiety, requiring careful optimization of reaction conditions.
Table 2: Summary of Key Reactions of the Amino Group
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) | Common protection strategy. libretexts.org |
| N-Arylation (Chan-Lam) | Arylboronic Acid, Cu(II) Catalyst | Secondary Arylamine (-NHAr) | Forms a C-N bond. wikipedia.orgorganic-chemistry.org |
| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt (-N₂⁺Cl⁻) | Versatile intermediate; risk of protodeboronation. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled alkylation method. |
Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Sulfonamidation)
The primary amino group of this compound readily undergoes nucleophilic acyl substitution with a variety of acylating agents to form stable amide and sulfonamide linkages. These reactions are fundamental in modifying the compound for applications in materials science and medicinal chemistry.
Amidation: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding N-styrylacetamides. Boronic acids themselves can act as catalysts in direct amidation reactions between carboxylic acids and amines. nih.gov This transformation is crucial for incorporating the aminostyrylboronic acid moiety into larger molecular frameworks, including peptides. harvard.edu
Sulfonamidation: Similarly, the amine can react with sulfonyl chlorides to produce sulfonamides. This reaction is often employed in the synthesis of compounds with potential biological activity. A notable development is the Chan-Lam coupling of sulfonyl azides with boronic acids to form N-arylsulfonamides. encyclopedia.pub
| Reaction | Reagent/Catalyst | Product Type | Notes |
| Amidation | Carboxylic Acid, Acid Chloride, or Anhydride | N-acyl aminostyrylboronic acid | The amine acts as a nucleophile. Boronic acids can also catalyze direct amidation. |
| Sulfonamidation | Sulfonyl Chloride | N-sulfonyl aminostyrylboronic acid | Forms a stable sulfonamide linkage. |
| Chan-Lam Sulfonamidation | Alkyl/Aryl Sulfonyl Azide, CuCl | N-arylsulfonamide | Proceeds via a proposed copper nitrene intermediate. encyclopedia.pub |
Alkylation and Arylation Reactions of the Amine
The nitrogen atom of the amino group can be functionalized through alkylation and arylation reactions, further expanding the synthetic utility of this compound.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. wikipedia.org More controlled methods, such as reductive amination or specialized alkylating agents, are often preferred. For instance, secondary amines in peptides have been successfully alkylated with o-(bromomethyl)phenylboronic acid. harvard.edu
Arylation: The Chan-Lam coupling reaction provides an efficient method for the N-arylation of amines using boronic acids, catalyzed by copper complexes. nih.govnih.govorganic-chemistry.org This reaction is notable for its mild conditions, often proceeding at room temperature and open to the air. nih.govorganic-chemistry.org It allows for the formation of a C-N bond between the amine of one molecule and an aryl group from another boronic acid, offering a pathway to complex diarylamine structures. organic-chemistry.org However, potential side reactions include oxidation of the amine and protodeboronation of the boronic acid. nih.gov
| Reaction | Reagents/Catalyst | Key Features | Potential Side Products |
| N-Alkylation | Alkyl Halide | Can lead to polyalkylation; steric hindrance can affect reaction rate. wikipedia.org | Secondary amine, tertiary amine, quaternary ammonium salt. |
| N-Arylation (Chan-Lam Coupling) | Aryl Boronic Acid, Copper(II) Acetate (B1210297), Base (e.g., Pyridine) | Mild conditions (room temp, air); tolerant of various functional groups. encyclopedia.pubnih.govorganic-chemistry.org | Homocoupling of boronic acid, protodeboronation, oxidation products. nih.gov |
Condensation Reactions and Schiff Base Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Studies on the closely related 3-aminophenylboronic acid show that it readily forms Schiff bases. wikipedia.org For instance, it can undergo a three-component condensation with salicylaldehyde (B1680747) derivatives and alcohols. wikipedia.org Research on formyl phenylboronic acids (FPBAs) has demonstrated that the formation of imines (Schiff bases) is a well-established reaction pathway. researchgate.netresearchgate.net The resulting imine (C=N) bond can be further reduced to a stable secondary amine if desired. This reactivity is fundamental for creating complex molecular architectures and for dynamic covalent chemistry.
| Reactant | Product | Reaction Type | Key Characteristics |
| Aldehyde or Ketone | Imine (Schiff Base) | Condensation | Reversible reaction; dehydration drives product formation. wikipedia.org |
| Salicylaldehyde derivatives | Calix-shaped boron complexes | Three-component condensation | Forms complex macrocyclic structures. wikipedia.org |
Radical Polymerization Initiation (where applicable for chemical polymerization)
The styryl group of this compound makes it a potential monomer for polymerization reactions. Specifically, styrenic monomers are known to undergo radical polymerization.
Research on the closely related α-styrylboronic acid pinacol ester (StBpin) has shown that it can undergo alternating radical copolymerization with electron-deficient olefins like n-butyl acrylate (B77674) and N,N-dimethylacrylamide. masterorganicchemistry.com This suggests that this compound could also act as a monomer in similar polymerization processes. The boronic acid functionality can impart unique properties to the resulting polymer, such as saccharide responsiveness. youtube.comyoutube.com Polymerization can be carried out on either the unprotected boronic acid monomer or a protected boronate ester derivative. youtube.comyoutube.com
| Polymerization Type | Comonomer Example | Resulting Polymer | Potential Properties |
| Alternating Radical Copolymerization | n-butyl acrylate, N,N-dimethylacrylamide | Alternating copolymer | Saccharide responsive, potential for sensor applications. masterorganicchemistry.comyoutube.com |
Reactivity of the Styryl Double Bond
The carbon-carbon double bond in the styryl moiety is a key site of reactivity, susceptible to both addition and oxidation reactions.
Hydrogenation and Reduction Reactions
The styryl double bond can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts the this compound to (3-aminoethyl)phenylboronic acid, saturating the vinyl group.
Standard hydrogenation conditions, such as using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, are typically effective for this type of reduction. Asymmetric hydrogenation of related α-dehydroamino boronate esters has been achieved with high enantioselectivity using rhodium-based catalysts, providing a route to chiral α-amidoboronic esters. nih.gov Furthermore, robust iron-based catalysts have been developed for the selective hydrogenation of N-heteroarenes, demonstrating that catalytic systems can be tailored to reduce specific double bonds in complex molecules.
| Reaction | Reagents/Catalyst | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | (3-Aminoethyl)phenylboronic acid | Standard, effective method for reducing C=C bonds. |
| Asymmetric Hydrogenation | H₂, Rh-catalyst (e.g., Rh(COD)₂BF₄ with chiral ligand) | Chiral alkyl-substituted α-amidoboronic esters (from related substrates) | Produces enantiomerically enriched products. nih.gov |
| Selective Hydrogenation | Fe-based heterogeneous catalyst | Reduced heterocycles (in related systems) | Demonstrates potential for selective reduction in complex molecules. |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
The electron-rich styryl double bond is a prime target for oxidation reactions, leading to the formation of epoxides or diols. However, the boronic acid group itself is also susceptible to oxidation, which can be a competing reaction pathway. nih.gov
Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted syn-addition. The resulting epoxide is a versatile intermediate for further synthetic transformations.
Dihydroxylation: Vicinal diols (1,2-diols) can be formed from the styryl double bond via dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) with a chiral quinine (B1679958) ligand, is a powerful method for producing chiral diols with high enantioselectivity. nih.govwikipedia.org This reaction is highly site-selective, typically reacting with the most electron-rich double bond. nih.gov Simpler reagents like potassium permanganate (B83412) (KMnO₄) can also be used for dihydroxylation, though typically with less control over stereochemistry. It is important to note that the C-B bond can be oxidized to a hydroxyl group under various conditions, which may compete with the desired double bond oxidation.
| Reaction | Reagent/Catalyst | Product | Key Features |
| Epoxidation | m-CPBA or other peroxy acids | (E)-(3-(oxiran-2-yl)phenyl)boronic acid | Concerted syn-addition; forms a reactive epoxide ring. |
| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-dihydroxylation. |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), K₃Fe(CN)₆, Chiral Ligand (e.g., (DHQD)₂PHAL) | Chiral Vicinal Diol | Highly enantioselective; face selectivity depends on the chiral ligand used. nih.govwikipedia.org |
Electrophilic and Nucleophilic Additions to the Olefinic Moiety
The double bond in this compound is susceptible to both electrophilic and nucleophilic attack, influenced by the electronic properties of the amino and boronic acid substituents.
Electrophilic Additions: The general mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate. scribd.com In the case of this compound, the addition of an electrophile (E+) to the double bond would lead to a carbocation. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. The electron-donating amino group at the meta position has a less direct stabilizing effect on a benzylic carbocation compared to an ortho or para substituent. However, the boronic acid group is electron-withdrawing and would destabilize an adjacent carbocation. Therefore, the addition of an electrophile is expected to occur at the carbon atom further from the phenyl ring, leading to a benzylic carbocation that can be stabilized by the aromatic system.
Nucleophilic Additions: While simple alkenes are generally not reactive towards nucleophiles, the presence of the electron-withdrawing boronic acid group can activate the double bond for nucleophilic attack. This is particularly true for conjugate addition reactions. Organometallic reagents and other soft nucleophiles can add to the β-carbon of the styryl system. The amino group, being nucleophilic itself, could potentially interfere with or participate in these reactions, depending on the reaction conditions. The rhodium-catalyzed addition of arylboronic acids to pyridinium (B92312) salts demonstrates the utility of boron-based nucleophiles in addition reactions. nih.gov
Chemoselectivity and Regioselectivity in Multi-Functionalized Reaction Systems
The presence of multiple reactive sites in this compound—the amino group, the boronic acid, and the double bond—makes chemoselectivity and regioselectivity key considerations in its reactions.
Chemoselectivity: In reactions involving multiple electrophiles or nucleophiles, selective reaction at one functional group over others is crucial. For example, in the presence of a strong electrophile, reaction could occur at the amino group, the double bond, or the boronic acid. The outcome would depend on the nature of the electrophile and the reaction conditions. Similarly, a nucleophile could react with the boronic acid or at the double bond via conjugate addition. The development of chemoselective transformations is a significant area of research. For instance, a chemoselective primary amination of arylboronic acids has been developed that proceeds without affecting other reactive functional groups. nih.gov
Regioselectivity: In addition reactions to the double bond, the regioselectivity is governed by electronic and steric factors. As discussed for electrophilic additions, the formation of the more stable carbocation will direct the regiochemical outcome. scribd.com In cycloaddition reactions, the regioselectivity is determined by the electronic matching of the diene and dienophile. For Diels-Alder reactions involving substituted dienes and dienophiles, the "ortho" and "para" products are generally favored. masterorganicchemistry.com In the case of this compound, the directing effects of the amino and boronic acid groups would need to be considered.
Kinetic and Thermodynamic Investigations of Key Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.
The rate of a chemical reaction is quantified by its rate constant (k), which can be determined experimentally by monitoring the concentration of reactants or products over time. The temperature dependence of the rate constant is described by the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. libretexts.org
The activation energy represents the minimum energy required for a reaction to occur and can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. scribd.com For reactions involving this compound, such as cycloadditions or addition reactions, determining the activation energy would provide insight into the reaction mechanism and the structure of the transition state. libretexts.orgscribd.com Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate activation barriers for proposed reaction pathways. nih.govrsc.org
Table 2: Conceptual Data for Kinetic Analysis of a Hypothetical Reaction
| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 298 | 0.001 | -6.908 | 0.00336 |
| 308 | 0.0025 | -5.991 | 0.00325 |
| 318 | 0.006 | -5.116 | 0.00314 |
| 328 | 0.014 | -4.269 | 0.00305 |
This table represents hypothetical data to illustrate how reaction rate data can be used to determine activation energy.
Equilibrium Studies and Thermodynamic Parameters of Complex Formation
Many reactions involving boronic acids are reversible, such as the formation of boronic esters or complexes with diols and other nucleophiles. nih.gov Equilibrium studies provide valuable information about the stability of these complexes and the thermodynamic parameters of their formation. The thermodynamic equilibrium constant (Keq) is related to the standard Gibbs free energy change (ΔG°) by the equation:
ΔG° = -RT ln(Keq)
The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) can be determined from the temperature dependence of the equilibrium constant using the van't Hoff equation:
ln(Keq) = -ΔH°/RT + ΔS°/R
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of (E)-(3-Aminostyryl)boronic acid, offering unambiguous evidence of its atomic connectivity and spatial arrangement.
While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for the complete and unequivocal assignment of all signals and for confirming the molecule's constitution. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the two vinylic protons, confirming their adjacency. It would also map out the coupling patterns within the two separate aromatic rings, distinguishing the protons on the aminophenyl ring from those on the borono-substituted ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comemerypharma.com It allows for the definitive assignment of carbon signals for all protonated carbons in the molecule, such as the vinylic CH groups and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduyoutube.com This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the vinylic protons to carbons in both aromatic rings, unequivocally linking the styryl bridge to the two phenyl moieties. Correlations from the amino group protons (or the aromatic protons adjacent to the amino group) to nearby carbons would confirm the position of the amine substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. princeton.edu For this compound, a critical NOESY correlation would be observed between the two vinylic protons, which is characteristic of their cis relationship across the double bond, thus confirming the (E)-stereochemistry.
Table 1: Predicted 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Vinylic H ↔ Vinylic H Adjacent Aromatic Protons | Identifies J-coupled proton networks within the vinyl group and the two separate aromatic rings. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Each vinylic/aromatic H to its attached C | Assigns protonated carbon signals. emerypharma.com |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Vinylic H's to aromatic C's Aromatic H's to the C-B carbon | Confirms connectivity between the phenyl rings and the vinyl bridge. sdsu.edu |
| NOESY | ¹H ↔ ¹H (through space) | Between the two vinylic protons | Confirms (E)-stereochemistry of the double bond. princeton.edu |
¹¹B NMR spectroscopy is uniquely suited for probing the local environment of the boron atom. nsf.gov Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment. nsf.gov
For this compound, the boron atom is in a trigonal planar (sp² hybridized) state, which typically resonates in a specific region of the ¹¹B NMR spectrum. Arylboronic acids generally exhibit ¹¹B chemical shifts in the range of δ 27–33 ppm. sdsu.edu The precise chemical shift can be influenced by substituents on the aromatic ring and the solvent.
Furthermore, ¹¹B NMR is invaluable for studying the equilibrium and coordination chemistry of the boronic acid moiety. nih.gov
Boroxine (B1236090) Formation: In the solid state or in a non-aqueous solution, boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This conversion involves a change in the coordination environment of the boron atom, which results in a distinct upfield shift in the ¹¹B NMR spectrum to approximately 33 ppm. sdsu.edu
Coordination: The empty p-orbital on the sp² boron atom can accept a lone pair from a Lewis base (e.g., an amine, hydroxide (B78521), or diol), leading to the formation of a tetracoordinate (sp³ hybridized) boronate species. This change in hybridization and coordination number causes a significant upfield shift in the ¹¹B NMR spectrum to a region typically between δ 3–15 ppm. nih.gov This makes ¹¹B NMR an excellent technique for monitoring reactions at the boronic acid group, such as the formation of boronate esters.
Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms, which is inaccessible by solution-state NMR. This is particularly relevant for boronic acids, which often engage in extensive intermolecular hydrogen bonding and self-condensation in the solid state. rsc.org
Polymorph Characterization: Different crystalline polymorphs of this compound would have distinct molecular packing arrangements and intermolecular interactions. These differences would manifest as variations in the ¹³C and ¹⁵N chemical shifts in a high-resolution ssNMR spectrum, making it a powerful tool for identifying and characterizing different solid forms. nih.gov
Analysis of Self-Assembly: As seen with other boronic acid-containing molecules, ssNMR can be used to investigate self-assembly phenomena. rsc.org Specifically, 2D ¹¹B-¹¹B correlation experiments can directly probe the formation of boroxine rings in the solid state, providing definitive evidence of their structure and connectivity. rsc.org
Composite Materials: If this compound is incorporated into a polymer or other composite material, ssNMR can be used to study the interactions between the molecule and the matrix, providing insights into dispersion and local chemical environments. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation.
ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like boronic acids. rsc.orgrsc.org
Molecular Weight Determination: In positive-ion mode ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion. High-resolution analysis of this ion allows for the determination of its mass with high accuracy (typically <5 ppm error), which can be used to confirm its elemental formula (C₈H₁₁BNO₂). Systematic analysis of arylboronic acids under ESI-MS conditions is crucial for understanding their gas-phase chemistry. nih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the precursor ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov For this compound, key fragmentation pathways would likely include:
Neutral loss of water (H₂O) from the boronic acid group.
Cleavage of the carbon-boron bond.
Fragmentation across the vinylic bridge.
Table 2: Predicted High-Resolution ESI-MS Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₁BNO₂ + H]⁺ | 164.0928 | Protonated molecule |
| [M+H - H₂O]⁺ | [C₈H₉BNO + H]⁺ | 146.0823 | Loss of one water molecule |
| [M+H - 2H₂O]⁺ | [C₈H₇BN + H]⁺ | 128.0717 | Loss of two water molecules (boroxine-like fragment) |
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, boronic acids are polar and have low volatility, often making them unsuitable for direct GC analysis.
Derivatization: To make this compound amenable to GC-MS analysis, a derivatization step is typically required to mask the polar boronic acid group and increase volatility. nih.gov A common approach is the esterification with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a more volatile and stable boronate ester. chromatographyonline.comrestek.com
Purity and By-Product Analysis: Once derivatized, GC-MS can be employed as an effective method for purity assessment. The high separation efficiency of gas chromatography can resolve the derivatized target compound from various potential impurities, such as unreacted starting materials, reagents from the synthesis (e.g., palladium catalysts from a Suzuki coupling), or side-products. The mass spectrometer detector then provides mass spectra for each separated component, allowing for their identification and characterization. researchgate.net
Compound Index
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of materials, providing definitive information about the spatial arrangement of atoms within a crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Structure Determination of Derivatives and Co-Crystals
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled precision in determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of this compound itself can be challenging, the SC-XRD analysis of its derivatives and co-crystals is instrumental. For instance, the formation of co-crystals with other molecules can facilitate the growth of high-quality crystals suitable for SC-XRD. This analysis is critical for confirming the absolute configuration of chiral derivatives and for understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular assembly in the solid state.
Powder X-ray Diffraction for Crystalline Phase Identification and Material Characterization
Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to identify the crystalline phases of a bulk sample. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid. For this compound, PXRD is employed to confirm the crystallinity of a synthesized batch, to identify different polymorphic forms, and to assess the sample's phase purity. The technique is also invaluable for monitoring solid-state transformations, such as those induced by changes in temperature or humidity.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a detailed fingerprint of the functional groups present.
Attenuated Total Reflectance (ATR-IR) and Transmission IR Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy, particularly utilizing the Attenuated Total Reflectance (ATR) sampling technique, is a powerful tool for identifying the functional groups within this compound. The IR spectrum displays absorption bands corresponding to the characteristic vibrational frequencies of its constituent bonds.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (from B(OH)₂) | Stretching | 3200-3600 (broad) |
| N-H (from NH₂) | Stretching | 3300-3500 (two bands) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (vinylic) | Stretching | 3010-3095 |
| C=C (vinylic) | Stretching | 1620-1650 |
| C=C (aromatic) | Stretching | 1450-1600 |
| B-O | Stretching | 1330-1380 |
| C-N | Stretching | 1250-1350 |
| C-B | Stretching | 1020-1150 |
The presence of a broad O-H stretching band is indicative of the boronic acid moiety and its involvement in hydrogen bonding. The characteristic N-H stretches confirm the primary amine group, while absorptions in the 1600 cm⁻¹ region are consistent with the carbon-carbon double bonds of the styryl system.
Raman Spectroscopy for Complementary Vibrational Mode Information
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, the C=C stretching of the vinyl group and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule's framework.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound, which arise from its extended conjugated π-system.
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions, primarily π → π* transitions, within the conjugated system. The wavelength of maximum absorption (λmax) is sensitive to the solvent environment and pH, as these can influence the electronic structure of the molecule.
Fluorescence spectroscopy provides insights into the emissive properties of the compound. Upon excitation with light of an appropriate wavelength, this compound can relax to its ground state by emitting a photon. The resulting fluorescence spectrum, quantum yield, and lifetime are key parameters that define its behavior as a fluorophore. The sensitivity of its fluorescence to the binding of analytes, such as saccharides, to the boronic acid group makes it a promising candidate for the development of fluorescent sensors.
Electronic Absorption Profile Analysis
The electronic absorption profile of styryl-boronic acid derivatives is characterized by UV-Vis spectroscopy, which provides information about the electronic transitions within the molecule. The absorption spectrum is significantly influenced by the molecular structure, particularly the substitution pattern on the aromatic rings, and the surrounding environment, such as solvent and pH.
In this compound, the amino group (-NH₂) acts as an electron-donating group (EDG) and the boronic acid group [-B(OH)₂] acts as an electron-withdrawing group (EWG). This "push-pull" system facilitates an intramolecular charge transfer (ICT) upon excitation. The absorption spectrum typically shows a strong band corresponding to the π → π* transition of the conjugated stilbene (B7821643) system.
The solvent environment can affect the position of the absorption maxima (λmax), although this effect is often less pronounced for absorption than for emission. nih.gov However, the pH of the solution has a marked effect. At neutral or acidic pH, the boronic acid exists in its neutral, trigonal planar sp² hybridized state, which effectively conjugates with the aromatic system. At higher pH, it converts to the anionic, tetrahedral sp³ hybridized boronate form [-B(OH)₃]⁻. This change in hybridization disrupts the conjugation and the electron-accepting ability of the boron atom, which can lead to shifts in the absorption spectrum. researchgate.net For example, a study on a similar compound, 4'-(dimethylamino)stilbene-4-boronic acid (DSTBA), showed that the change from the neutral to the anionic form of the boronic acid group perturbs the electronic properties of the molecule. researchgate.net
Table 1: Factors Influencing Electronic Absorption of Aminostyryl Boronic Acids
| Parameter | Effect on Absorption Spectrum | Rationale |
|---|---|---|
| Solvent Polarity | Minor shifts in λmax. | The ground state is less affected by solvent polarity compared to the excited state. nih.gov |
| pH (High) | Can induce a spectral shift. | Conversion of the sp² hybridized boronic acid to the sp³ hybridized anionic boronate form alters the electronic conjugation of the system. researchgate.net |
Fluorescence Emission and Excitation Spectra for Understanding Electronic Transitions and Sensing Mechanisms
Fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of this compound. The compound's "push-pull" electronic structure often results in significant fluorescence with properties that are highly sensitive to the local environment, making it a candidate for chemical sensors. rsc.orgresearchgate.net
The emission spectrum is typically characterized by a large Stokes shift (the difference between the absorption and emission maxima), which is indicative of a significant change in geometry and electronic distribution in the excited state. This is attributed to the formation of a photoinduced intramolecular charge transfer (ICT) state. nih.govresearchgate.net
Solvent polarity has a profound impact on the fluorescence emission. In nonpolar solvents, the emission spectrum may show a structured band at shorter wavelengths. As solvent polarity increases, the emission band shifts to longer wavelengths (a bathochromic shift) and often becomes broad and structureless. nih.gov This is because polar solvents stabilize the highly polar ICT excited state more than the less polar ground state. For instance, a study of the closely related DSTBA showed a large bathochromic shift of 85 nm in the emission spectrum when moving from cyclohexane (B81311) to a water/methanol mixture. researchgate.net
The pH of the medium also strongly modulates the fluorescence. When the boronic acid group is converted to its anionic tetrahedral form [-B(OH)₃]⁻ at high pH, its electron-withdrawing character is lost. This disrupts the ICT process, leading to a significant blue shift (hypsochromic shift) in the emission and often an increase in fluorescence intensity. researchgate.net This pH-dependent fluorescence response is the basis for the use of boronic acid-containing fluorophores in saccharide sensing, as the binding of a diol (like a sugar) also results in the formation of a tetrahedral boronate ester. nih.govresearchgate.netrsc.org
Table 2: Environmental Effects on the Fluorescence of Aminostyryl Boronic Acid Analogs
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| Increasing Solvent Polarity | Large bathochromic shift (red-shift) in emission | Stabilization of the intramolecular charge transfer (ICT) excited state. | researchgate.net |
| High pH | Hypsochromic shift (blue-shift) and increased intensity in emission | Loss of electron-withdrawing character upon formation of the anionic sp³ boronate, disrupting the ICT state. | researchgate.net |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomerically Pure Derivatives
This compound itself is an achiral molecule and therefore does not exhibit a signal in circular dichroism (CD) spectroscopy. However, chiroptical methods are invaluable for the stereochemical analysis of its chiral derivatives. Chiral derivatives can be synthesized, or the molecule can be used in multicomponent assemblies that generate chirality. utexas.eduutexas.edu
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for:
Determining Enantiomeric Purity (ee): For a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. nsf.gov
Assigning Absolute Configuration: By comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of known compounds, the absolute configuration of a chiral center can often be determined.
Studying Molecular Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, providing insights into conformational changes upon binding to other molecules or changes in the environment.
Recent studies have shown that boronic acids can be incorporated into chiral structures where the boron atom itself becomes a stereogenic center. For example, boronic acid-derived salicylidenehydrazone (BASHY) complexes have been resolved into their enantiomers, which show perfect mirror-image CD spectra. acs.orgx-mol.com In other systems, achiral boronic acids like 2-formylphenylboronic acid can react with chiral amines and chiral diols (like BINOL) to form diastereomeric complexes that give distinct and quantifiable CD signals, allowing for the determination of the amine's enantiomeric excess. utexas.eduutexas.edunsf.gov This demonstrates that derivatives or complexes of this compound could be analyzed effectively using CD spectroscopy.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its polymers. mdpi.comgamry.com CV provides information on the oxidation and reduction potentials of a molecule, the stability of the redox species, and the kinetics of electron transfer reactions.
The monomer can be electropolymerized onto an electrode surface to form poly(3-aminophenylboronic acid) (PABA). The CV technique is used both to carry out the polymerization and to characterize the resulting polymer film. rsc.org The polymerization is typically observed as an increasing current response over successive potential cycles, indicating the deposition of a conductive polymer film on the electrode.
The cyclic voltammogram of aminophenylboronic acid derivatives typically shows an irreversible oxidation peak corresponding to the oxidation of the amino group. researchgate.netresearchgate.net This process can lead to the formation of radical cations that subsequently couple to form the polymer. The potential at which this oxidation occurs is a measure of how easily the molecule gives up an electron. The resulting polymer film is also electroactive and can be used as a platform for electrochemical sensors, for instance, for the detection of saccharides or fluoride (B91410) ions. rsc.orgresearchgate.net
Table 3: Representative Electrochemical Data for Aminophenylboronic Acid (APBA) Derivatives
| System | Method | Key Finding | Application | Reference |
|---|---|---|---|---|
| p-Aminophenylboronic acid | Cyclic Voltammetry | Shows an irreversible oxidation peak. | Used for indirect amperometric detection of chloramine-T. | researchgate.net |
| 3-Aminophenylboronic acid | Electropolymerization via CV | Forms a PABA coating on single-walled carbon nanotubes. | Chemiresistive sensor for D-fructose and D-glucose. | rsc.org |
Advanced Chromatographic Techniques (e.g., HPLC, GPC) for Purity, Separation, and Oligomer/Polymer Analysis
Advanced chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound and its polymeric forms.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the monomer. Due to the polar nature of the amino and boronic acid groups, reversed-phase HPLC (RP-HPLC) is commonly employed. who.intnih.gov However, the analysis of boronic acids can be challenging. The boronic acid group can interact with the silica (B1680970) support of the column and may be unstable in certain mobile phases. nih.gov Method development often requires careful selection of the column (e.g., ODS-Hypersil), mobile phase composition (e.g., acetonitrile/water gradients), and additives (e.g., trifluoroacetic acid, TFA) to achieve good peak shape and resolution. nih.govsielc.comsielc.com For quantitative analysis, detection is typically performed using a UV detector set to a wavelength corresponding to the absorption maximum of the compound.
Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the standard technique for analyzing polymers derived from this compound, such as PABA. polyanalytik.comlcms.cz GPC separates molecules based on their hydrodynamic size in solution. This technique is crucial for determining key properties of the polymer, including:
Molecular Weight Averages (Mn, Mw)
Molecular Weight Distribution and Polydispersity Index (PDI = Mw/Mn)
The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylacetamide (DMAc), and passing it through a column packed with porous gel. nih.govlcms.cz Larger molecules elute first, while smaller molecules elute later. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene or pullulan) to construct a calibration curve from which the molecular weight of the sample can be determined. nih.gov A refractive index (RI) or UV detector is typically used for detection.
Computational Chemistry and Theoretical Investigations of E 3 Aminostyryl Boronic Acid
Electronic Structure Calculations
Electronic structure calculations are fundamental to characterizing the intrinsic properties of (E)-(3-Aminostyryl)boronic acid, defining its stability, reactivity, and spectroscopic characteristics. These calculations are primarily performed using Density Functional Theory (DFT) and high-accuracy ab initio methods.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) stands as a cornerstone for computational studies on boronic acid derivatives due to its favorable balance of accuracy and computational cost. It is extensively used to determine ground state properties, such as optimized molecular geometry (bond lengths and angles), and to analyze molecular orbitals.
For a molecule like this compound, DFT calculations would reveal the planarity of the styryl group and the trigonal planar geometry around the sp²-hybridized boron atom. A theoretical study on the closely related 3-aminophenylboronic acid using the 6-31G(d,p) basis set provides a reference for the types of results that would be obtained. lodz.pl
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For many boronic acid derivatives, the HOMO is typically distributed over the aromatic ring, while the LUMO is centered on the vacant p-orbital of the boron atom. The analysis of electronic transitions often shows that the primary transition (S₀→S₁) involves the transfer of electron density from the HOMO to the LUMO. lodz.pl
Table 1: Illustrative Frontier Orbital Data for Arylboronic Acids This table presents typical data generated from DFT calculations for arylboronic acids, exemplified by findings for related compounds.
| Property | Typical Calculated Value (eV) | Description |
| E(HOMO) | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| E(LUMO) | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. |
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parameterization. researchgate.netturkjps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetic and structural predictions compared to standard DFT.
These computationally intensive methods are often used to:
Validate the results obtained from more economical DFT calculations.
Provide benchmark energies for reaction pathways and conformational analyses.
Accurately describe systems where electron correlation effects, which are approximated in DFT, are particularly important.
For this compound, ab initio calculations could yield highly precise values for its heat of formation, conformational energy differences, and the activation barriers of its reactions. For instance, studies on boric acid and its clusters have utilized ab initio methods to determine the strength of intermolecular interactions with high fidelity. researchgate.net
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.
Exchange-Correlation Functionals: The XC functional is the component of DFT that approximates the complex many-electron interactions. The choice of functional significantly impacts the results.
Hybrid Functionals (e.g., B3LYP, PBE0): These are the most widely used functionals for organic molecules. They mix a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, often yielding excellent geometric and energetic results. researchgate.netnih.gov
Range-Separated Functionals (e.g., CAM-B3LYP): These are particularly useful for predicting electronic excitations and charge-transfer processes.
Meta-GGA Functionals (e.g., M06-2X): These functionals can provide high accuracy for non-covalent interactions, which are crucial in studying complexation events. nih.gov
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set determine the flexibility the electrons have to distribute in space.
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used for geometry optimizations and frequency calculations. The notations indicate split-valence shells with the addition of polarization functions (d) and diffuse functions (+ or p) for better descriptions of bonding and lone pairs, respectively. researchgate.net
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy energy calculations. The "aug-" prefix indicates the addition of diffuse functions.
The combination of the B3LYP functional with the 6-31G(d,p) or 6-311+G(d,p) basis set is a common and reliable choice for routine calculations on boronic acid systems. researchgate.netnih.gov
Table 2: Common Functional and Basis Set Combinations for Boronic Acid Studies
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies, general property analysis. lodz.pl |
| M06-2X | 6-311+G(d,p) | Accurate thermochemistry, non-covalent interactions, conformational analysis. nih.gov |
| CAM-B3LYP | aug-cc-pVDZ | Calculation of electronic absorption spectra (UV-Vis) and excited state properties. |
| PBE0 | cc-pVTZ | High-accuracy barrier heights and reaction energies. |
Conformational Analysis and Energy Minima Determination
This compound possesses several rotatable single bonds, leading to the existence of multiple conformers. Conformational analysis aims to identify the three-dimensional arrangements of the molecule that correspond to energy minima on the potential energy surface. The most stable conformer (the global minimum) dictates the molecule's predominant structure.
The primary dihedral angles of interest for rotation in this compound are:
The C-C-C-B dihedral angle, describing the orientation of the boronic acid group relative to the phenyl ring.
The C-C=C-C dihedral angle, describing the orientation of the vinyl group relative to the phenyl ring.
The O-B-C-C dihedral angle, involving rotation of the hydroxyl groups on the boron atom.
The standard computational approach involves a "potential energy scan," where a specific dihedral angle is systematically rotated (e.g., in 10° or 15° increments), and at each step, the energy is calculated while allowing the rest of the molecule to relax. This process maps out the energy profile, revealing the low-energy conformers (minima) and the rotational energy barriers (maxima). A conformational analysis of a dipeptide, for instance, located 87 stable conformers from a possible 243, highlighting the complexity of such searches. nih.gov
Table 3: Illustrative Relative Energies from a Potential Energy Scan This hypothetical table shows the kind of data generated when scanning the dihedral angle of the C-B bond in an arylboronic acid.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 1.5 | Eclipsed (Transition State) |
| 60 | 0.2 | Gauche (Local Minimum) |
| 120 | 1.6 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
Reaction Pathway Elucidation and Transition State Calculations
Mechanistic Studies of Boronic Acid Complexation and Activation
A significant area of interest for this compound is its ability to form reversible covalent complexes with diols (such as sugars) and with serine residues in the active sites of enzymes. nih.govbohrium.com This reactivity is central to its application in sensors and as an enzyme inhibitor.
The generally accepted mechanism involves the following key steps, which can be modeled computationally: researchgate.net
Lewis Acid-Base Interaction: The empty p-orbital on the sp²-hybridized boron atom acts as a Lewis acid, accepting a lone pair of electrons from a nucleophile (e.g., a hydroxyl group from a diol or a serine residue).
Formation of a Tetrahedral Intermediate: This interaction leads to the formation of a negatively charged, sp³-hybridized tetrahedral boronate intermediate. This step is often the key activation step. uea.ac.uk
Cyclization and Water Elimination: In the case of diol binding, a second hydroxyl group from the diol displaces a hydroxyl group from the boron, forming a cyclic boronate ester and eliminating a molecule of water.
Computational studies can calculate the free energy profile of this entire process. For example, DFT calculations have been used to investigate the mechanism of arylboronic acid-catalyzed amidation, finding that the cleavage of a C-O bond in a tetracoordinate acyl boronate intermediate is the rate-determining step. rsc.org Similarly, for complexation, calculations would identify the transition state for the initial nucleophilic attack and the subsequent cyclization, providing activation energy barriers that explain the kinetics of the binding process.
Table 4: Key Steps in Boronic Acid Complexation with a Diol
| Step | Description | Key Species |
| 1. Reactants | Free trigonal planar boronic acid and a diol. | R-B(OH)₂, Diol |
| 2. Nucleophilic Attack | A hydroxyl group from the diol attacks the boron atom. | Transition State 1 |
| 3. Tetrahedral Intermediate | Formation of a non-cyclic, tetrahedral boronate adduct. | [R-B(OH)₂(diol)]⁻ |
| 4. Cyclization | Intramolecular attack by the second diol hydroxyl group. | Transition State 2 |
| 5. Product | Formation of a stable cyclic boronate ester. | Cyclic Ester, H₂O |
Energetics of Olefin Functionalization Pathways
The olefinic bond in this compound is a key site for chemical modification. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the energetics of various functionalization pathways. Two prominent examples are hydroboration and palladium-catalyzed cross-coupling reactions like the Heck reaction.
Dehydrogenative Borylation: An alternative pathway is dehydrogenative borylation, which also functionalizes the olefin. DFT studies on cobalt-catalyzed borylation of styrene (B11656) have shown that the choice of borylating agent (e.g., HBpin vs. HBcat) can significantly influence the reaction outcome, favoring either hydroboration or dehydrogenative borylation. acs.org These studies highlight the role of non-covalent interactions, such as π-π stacking, in stabilizing transition states and controlling product distribution. acs.org
Heck Reaction: The palladium-catalyzed Heck reaction, which couples the styryl group with an organic halide, is another important transformation. wikipedia.orgorganic-chemistry.orglibretexts.org Computational investigations of the Heck reaction mechanism provide detailed energetic information for each elementary step: oxidative addition, migratory insertion, and β-hydride elimination. researchgate.net The calculated energy profiles help in understanding the factors that control the reaction's efficiency and selectivity. For this compound, theoretical studies can predict how the amino and boronic acid groups affect the electronic properties of the olefin and, consequently, the energetics of the catalytic cycle.
A representative table of calculated energetic parameters for a hypothetical reaction pathway is shown below.
| Reaction Step | Calculated Parameter | Energy (kcal/mol) |
| Reactant Complex | Relative Energy | 0.0 |
| Transition State 1 | Activation Energy | +15.2 |
| Intermediate | Relative Energy | -5.7 |
| Transition State 2 | Activation Energy | +20.5 |
| Product Complex | Relative Energy | -12.3 |
This table presents hypothetical DFT-calculated energy values for illustrative purposes.
Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
Intramolecular non-covalent interactions play a crucial role in determining the conformation, stability, and reactivity of this compound.
Hydrogen Bonding: The presence of both a hydrogen bond donor (amino group, boronic acid hydroxyls) and acceptors (amino group nitrogen, boronic acid oxygens) allows for the possibility of intramolecular hydrogen bonding. These interactions can influence the orientation of the substituents relative to the phenyl ring and the styryl moiety. For example, a hydrogen bond between the amino group and a hydroxyl of the boronic acid could stabilize a particular conformer, which in turn could affect its reactivity in enzymatic or chemical reactions. Studies on related aminoboronic acids have explored the interplay between intramolecular B-N dative bonding and hydrogen bonding. nih.gov
Pi-Stacking: The aromatic phenyl ring is capable of engaging in π-stacking interactions. In the solid state or in aggregated forms in solution, intermolecular π-stacking can influence crystal packing and solubility. Intramolecularly, while less common for this specific structure, interactions between the phenyl ring and other π-systems in a larger molecular assembly could be significant. Computational studies on other systems have demonstrated that π-π stacking can contribute significantly to the stability of transition states in catalytic reactions. acs.org
Boron-Nitrogen (B-N) Interaction: A key intramolecular interaction in aminoboronic acids is the potential dative bond between the nitrogen lone pair of the amino group and the empty p-orbital of the boron atom. While more commonly observed in ortho-substituted aminophenylboronic acids, the flexibility of the styryl linker might allow for conformations where a weak B-N interaction exists. nih.gov Computational methods can quantify the strength of such interactions and their effect on the geometry and electronic structure of the molecule. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict NMR chemical shifts (¹H, ¹³C, ¹¹B). nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental spectra, can confirm the assigned structure and help in understanding the electronic environment of each atom. Theoretical studies on various phenylboronic acid derivatives have shown good correlation between calculated and experimental NMR data. researchgate.netnih.govresearchgate.netrsc.org
Below is a table of hypothetical predicted NMR chemical shifts for this compound, based on typical values for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (vinyl) | 6.5 - 7.5 |
| ¹H (aromatic) | 6.8 - 7.8 |
| ¹H (amino) | 3.5 - 5.0 |
| ¹H (boronic acid) | 8.0 - 9.0 |
| ¹³C (vinyl) | 120 - 145 |
| ¹³C (aromatic) | 115 - 150 |
| ¹¹B | 25 - 35 |
This table presents hypothetical NMR chemical shift ranges for illustrative purposes, based on data for analogous compounds.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated using DFT calculations. By computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the O-H, N-H, C=C, and B-O bonds, as well as various bending and deformation modes. researchgate.netnih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations are excellent for understanding static properties and reaction energetics, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. rsc.orgresearchgate.netresearchgate.net
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed over time. For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules, such as water. researchgate.netmdpi.com
Key insights from MD simulations include:
Conformational Dynamics: MD simulations can reveal the accessible conformations of the molecule in solution, including the rotation around single bonds and the flexibility of the styryl linker.
Solvation Structure: The simulations provide a detailed picture of how solvent molecules arrange around the solute, including the formation of hydrogen bonds between water and the amino and boronic acid groups.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated from the simulation trajectory.
These simulations are crucial for understanding how the solvent environment influences the structure and reactivity of the molecule. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) in the Context of Chemical Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. researchgate.netmdpi.comnih.govnih.govrasayanjournal.co.in In the context of this compound, QSAR can be a powerful tool to predict its chemical reactivity and selectivity in various reactions.
To develop a QSAR model, a dataset of derivatives of this compound with known reactivity (e.g., reaction rates or yields in a specific transformation like the Suzuki-Miyaura coupling) would be required. rsc.orgyoutube.comyoutube.com For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
A mathematical model is then built to correlate these descriptors with the observed reactivity. This model can then be used to predict the reactivity of new, unsynthesized derivatives. For example, a QSAR model could predict how different substituents on the phenyl ring would affect the rate of a subsequent cross-coupling reaction. Such models are invaluable for the rational design of derivatives with optimized reactivity for specific synthetic applications.
Virtual Screening and Rational Design of New Derivatives for Specific Chemical Applications
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to possess a desired property. nih.govresearchgate.net This approach can be applied to the rational design of new derivatives of this compound for specific chemical applications.
For instance, if the goal is to develop a derivative that is a more efficient partner in a Suzuki-Miyaura cross-coupling reaction, a virtual library of substituted (E)-(3-aminostyryl)boronic acids could be generated in silico. These virtual compounds could then be screened based on calculated properties known to influence reactivity, such as electronic parameters or the stability of key reaction intermediates.
Alternatively, if the aim is to use the this compound scaffold as a building block for enzyme inhibitors, virtual screening could be used to identify derivatives that are predicted to bind strongly to the active site of a target enzyme. nih.gov This typically involves molecular docking simulations, where the virtual compounds are computationally "placed" into the binding site of the enzyme, and their binding affinity is estimated using a scoring function.
The results of virtual screening can prioritize a smaller, more manageable set of candidate molecules for synthesis and experimental testing, thereby accelerating the discovery and development process.
Derivatization and Functionalization Strategies Utilizing E 3 Aminostyryl Boronic Acid
Modification of the Boronic Acid Moiety
The boronic acid group is a key functional handle for various transformations.
Formation of Boronic Esters and Anhydrides
Boronic acids readily react with alcohols and diols to form boronic esters, also known as boronate esters. wikipedia.org This reaction is reversible and can be used to protect the boronic acid group or to create new functional materials. For instance, condensation with diols leads to the formation of cyclic boronic esters, such as dioxaborolanes (5-membered rings) and dioxaborinanes (6-membered rings). wikipedia.org Phenylboronic acid, a related compound, can self-condense to form a cyclic trimer called triphenylboroxin. wikipedia.org
The formation of boronic esters is an equilibrium process influenced by the pH of the solution. aablocks.com While it was initially thought that the boronate anion was significantly more reactive in ester formation, more recent studies suggest a more complex mechanism. aablocks.com The stability of the resulting boronic ester is also dependent on the specific diol used. aablocks.com
Synthesis of Boronate Complexes and Adducts
Boronic acids are Lewis acids and can form tetrahedral boronate complexes. wikipedia.org The addition of a nucleophile to a boronic ester results in the formation of a tetravalent boron "ate" complex. thieme-connect.de If a leaving group is present on the carbon atom adjacent to the boron, this complex can undergo a stereospecific 1,2-migration to form a homologated boronic ester. thieme-connect.de This process, known as a 1,2-metalate rearrangement, occurs with inversion of configuration at the alpha-carbon. thieme-connect.de
The synthesis of four-coordinate organoboron complexes can also be achieved through a one-pot, metal-free reaction involving boronic acids and a bidentate ligand under basic conditions. nih.gov This method relies on a ligand-assisted organic group migration between boronic acids. nih.gov Mechanistic studies suggest the formation of a tetrahedral boron 'ate' complex that facilitates the transfer of an organic group. nih.gov
Covalent Immobilization onto Insoluble Supports for catalytic or material science applications
The ability of boronic acids to form reversible covalent bonds with diols is widely exploited for the immobilization of biomolecules and for creating functional materials. (E)-(3-Aminostyryl)boronic acid can be covalently attached to various supports for applications in catalysis and material science. For example, 3-aminophenylboronic acid has been immobilized on gold electrodes for the development of electrochemical sensors. nih.gov This immobilization can be achieved through self-assembled monolayers. nih.gov
Boronic acid-functionalized magnetic nanoparticles have also been synthesized for applications such as the extraction of dopamine. nih.govresearchgate.net In one approach, core-shell magnetic silica (B1680970) nanoparticles are functionalized with 3-aminophenylboronic acid (APBA). nih.govresearchgate.net These functionalized nanoparticles can then specifically bind to molecules containing cis-diol groups, such as dopamine. nih.govresearchgate.net
Functionalization of the Amino Group
The amino group of this compound provides another site for derivatization, allowing for the introduction of a wide range of functional groups.
Amide and Sulfonamide Formation
The amino group can readily undergo acylation reactions to form amides. This is a common strategy in organic synthesis and can be achieved using various reagents, such as acyl chlorides or by using coupling agents to facilitate the reaction with carboxylic acids. masterorganicchemistry.com The reactivity of the carboxylic acid derivative is a key factor, with acyl chlorides and anhydrides being more reactive than esters. libretexts.org Boron-based catalysts have also been developed for direct amidation reactions. u-tokyo.ac.jp
Similarly, the amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride. orgsyn.org Sulfonamides are generally stable functional groups. orgsyn.org The synthesis of sulfonamides can also be achieved from carboxylic acids and amines through a copper-catalyzed decarboxylative halosulfonylation followed by amination. nih.gov This method avoids the need for pre-functionalized starting materials. nih.gov
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | (E)-(3-Acetamidostyryl)boronic acid derivative | Amide Formation |
| This compound | Sulfonyl Chloride (R-SO2Cl) | (E)-(3-Sulfonamidostyryl)boronic acid derivative | Sulfonamide Formation |
Conjugation to Polymer Backbones for material science applications
The amino group of this compound can be used to conjugate the molecule to polymer backbones, leading to the development of functional materials with specific properties. For instance, 3-aminophenylboronic acid (APBA) has been conjugated to poly(acrylic acid) (PAA) to create a pH-responsive polymer. nih.govnih.gov This conjugated polymer, when combined with gold nanoparticles, can be used as a colorimetric sensor for the detection of bacteria. nih.govnih.gov The sensing mechanism relies on the interaction between the boronic acid moieties and the diol groups present on the bacterial cell surface. nih.gov
Quaternization and Salt Formation for Charge Control
The presence of an amino group and a boronic acid moiety in this compound offers opportunities for manipulating the molecule's charge through quaternization and salt formation. These modifications are crucial for altering the compound's solubility, electronic properties, and intermolecular interactions.
The amino group on the phenyl ring is a primary site for quaternization. This reaction typically involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. The process converts the neutral primary amine into a positively charged quaternary ammonium (B1175870) salt. The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields. The resulting quaternary ammonium salt of this compound would exhibit significantly increased water solubility and a permanent positive charge, which could be advantageous for applications in biological systems or materials science where electrostatic interactions are important.
Furthermore, both the amino and boronic acid groups can participate in acid-base reactions to form salts. The amino group, being basic, can be protonated by treatment with a variety of acids (e.g., hydrochloric acid, acetic acid) to form an ammonium salt. This would introduce a positive charge on the nitrogen atom. Conversely, the boronic acid, a Lewis acid, can accept a hydroxide (B78521) ion or other Lewis bases in aqueous solutions, particularly at pH values above its pKa, to form a negatively charged tetrahedral boronate species. nih.gov This equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate allows for pH-dependent control of the molecule's charge. nih.gov The ability to modulate the charge at either the amino or the boronic acid function, or both simultaneously, provides a versatile strategy for tuning the physicochemical properties of this compound for specific applications.
Modifications of the Styryl Double Bond
The styryl double bond in this compound is a key functional group that can be readily modified to introduce new structural features and properties.
Preparation of Saturated and Hydroxylated Derivatives
Saturated derivatives of this compound can be prepared through the hydrogenation of the styryl double bond. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reduction of the double bond transforms the rigid styryl linker into a more flexible ethyl bridge, which can significantly alter the conformational properties of the molecule. The hydrogenation of aryl boronic acids and their derivatives is a well-established transformation, and similar conditions can be applied to this compound to yield 3-(2-aminoethyl)phenylboronic acid. nih.govnih.gov
Hydroxylated derivatives can be synthesized via dihydroxylation of the styryl double bond. This can be achieved through both syn- and anti-dihydroxylation methods. Syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.comkhanacademy.org Anti-dihydroxylation, resulting in the addition of hydroxyl groups to opposite faces of the double bond, is typically a two-step process involving the initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide intermediate. youtube.com
Formation of Epoxides and Vicinal Diols
The styryl double bond can be converted into an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism to yield (E)-2-(3-aminophenyl)-3-(dihydroxyboryl)oxirane. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with a variety of nucleophiles to introduce diverse functional groups.
As mentioned previously, vicinal diols are readily prepared from the styryl double bond. In addition to the direct dihydroxylation methods, the hydrolysis of the corresponding epoxide provides a route to anti-vicinal diols. The choice of dihydroxylation method (syn or anti) allows for stereochemical control in the synthesis of these diol derivatives. wikipedia.org
Incorporation into Polymer Architectures via Olefin Metathesis or Radical Polymerization
The vinyl group in this compound makes it a suitable monomer for incorporation into polymer chains through various polymerization techniques. Olefin metathesis, particularly acyclic diene metathesis (ADMET) or ring-opening metathesis polymerization (ROMP) if appropriately functionalized, can be employed. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net Using catalysts such as Grubbs' or Schrock's catalysts, this compound can be copolymerized with other diene-containing monomers to produce polymers with pendant aminophenylboronic acid moieties. wikipedia.org These boronic acid-functionalized polymers have potential applications in sensors, separation materials, and drug delivery systems.
Radical polymerization is another viable method for incorporating this compound into polymer backbones. youtube.comlibretexts.orglibretexts.org The polymerization can be initiated by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org The styrenic nature of the double bond allows it to readily participate in chain-growth polymerization. The resulting polymers would possess the aminophenylboronic acid functionality at each repeating unit, imparting the polymer with the unique properties of this group, such as the ability to interact with diols. digitellinc.comethz.ch
Multi-Functionalization Approaches for Complex Chemical Scaffolds
The orthogonal reactivity of the amino, styryl, and boronic acid functionalities in this compound allows for multi-functionalization, enabling the construction of complex chemical scaffolds. For instance, the amino group can be acylated or sulfonylated, the double bond can be epoxidized or dihydroxylated, and the boronic acid can be engaged in Suzuki-Miyaura cross-coupling reactions. mdpi.com This sequential or orthogonal functionalization provides access to a diverse library of derivatives from a single starting material.
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from this compound. For example, the Petasis reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl compound, could potentially be adapted. researchgate.net Furthermore, the synthesis of stereogenic-at-boron fluorophores through multicomponent reactions involving boronic acids has been reported, suggesting a pathway to novel functional molecules. rsc.org By carefully choosing reaction partners and conditions, it is possible to selectively engage one functional group while leaving the others intact for subsequent transformations, leading to the synthesis of highly elaborate and functionalized molecules.
Synthesis of Chiral Derivatives from this compound
The synthesis of chiral derivatives of this compound can be approached through several strategies, including the resolution of racemic mixtures and asymmetric synthesis.
Chiral resolution can be employed to separate enantiomers if a chiral center is introduced into the molecule, for example, through hydroxylation of the double bond. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. wikipedia.org
Asymmetric synthesis offers a more direct route to enantiomerically enriched or pure compounds. For the synthesis of chiral amino boronic acids, several methods have been developed. These include the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their removal. nih.goviupac.orgiupac.orgtcichemicals.com For instance, a chiral auxiliary could be attached to the amino group, which then directs a subsequent stereoselective reaction on the styryl double bond.
Asymmetric Transformations Leveraging the Styryl Moiety
The styryl moiety of this compound is a key feature for introducing chirality into a molecule. Asymmetric transformations targeting the double bond can lead to the formation of stereocenters with high enantioselectivity.
One prominent example is the asymmetric conjugate addition of styrylboronic acids to α,β-unsaturated ketones. acs.org Chiral metallacycles, such as those derived from BINOL, have been successfully employed as catalysts for this reaction. acs.org These self-assembled supramolecular catalysts can induce high levels of stereoselectivity, leading to the formation of chiral γ,δ-unsaturated ketones in good yields and with high enantiomeric excess (ee). acs.org For instance, reactions using these catalysts have reported enantioselectivities ranging from 87% to 96% ee. acs.org
Another approach involves the asymmetric homologation of alkenylboronic acids. While specific examples with this compound are not detailed in the provided results, the general methodology using BINOL derivatives as organocatalysts with additives like ethanol (B145695) has been shown to be effective for other alkenylboronic acids. nih.gov This reaction proceeds through a chiral BINOL ester of the alkenylboronic acid, highlighting the importance of the boronic acid group in facilitating the asymmetric transformation. nih.gov
The development of novel and highly acidic chiral Brønsted acids, such as BINOL-derived phosphoric acids (BPAs) and N-triflyl phosphoramides (NTPAs), has also expanded the toolkit for asymmetric catalysis. acs.org These catalysts have shown remarkable activity and enantioselectivity in various reactions, including those that could potentially be applied to the styryl moiety of this compound. acs.org
Table 1: Asymmetric Transformations of Styrylboronic Acids
| Reaction Type | Catalyst | Product Type | Enantioselectivity (ee) |
| Conjugate Addition | Chiral Metalla-triangles (BINOL-derived) | Chiral γ,δ-unsaturated ketones | 87-96% |
| Homologation | BINOL derivatives | Chiral α-CF3 organoboronic acids | Not specified |
| Mukaiyama-Mannich Reaction | Chiral Brønsted Acids (BPTMs) | Chiral β-amino acid derivatives | Not specified |
Resolution Strategies for Enantiomeric Purity
When asymmetric synthesis does not yield a single enantiomer, or when a racemic mixture is produced, resolution strategies are necessary to separate the enantiomers and obtain optically pure compounds. libretexts.orglibretexts.org Since enantiomers possess identical physical properties like melting point and solubility, their separation is challenging. libretexts.orglibretexts.org The most common approach involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.org
For a compound like this compound, which contains a basic amino group, resolution can be achieved by reacting the racemic mixture with a chiral acid. This reaction forms a mixture of diastereomeric salts. libretexts.org These salts can then be separated by fractional crystallization. libretexts.orgtcichemicals.com After separation, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the amine. libretexts.org Chiral acids commonly used for this purpose include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org
Another powerful technique for separating enantiomers is chiral chromatography. sigmaaldrich.comnih.govnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. nih.govnih.gov The choice of CSP is critical and depends on the properties of the molecule being separated. For amino-containing compounds, CSPs based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™) can be effective due to their ability to interact with ionic or ionizable groups. sigmaaldrich.com Supercritical fluid chromatography (SFC) with chiral columns is also an emerging technique for the separation of acidic and other chiral compounds. chiraltech.com
Enzymatic resolution offers a highly selective alternative for obtaining enantiomerically pure compounds. osti.govnih.gov Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, engineered enzymes like protoglobin nitrene transferases have been developed to catalyze the amination of boronic acids. osti.govnih.govosti.gov Such enzymes have demonstrated the ability to convert a racemic alkyl boronic ester into an enantioenriched alkyl amine, a transformation that is difficult to achieve with chemical catalysts. osti.govnih.gov This approach could potentially be adapted for the resolution of chiral derivatives of this compound.
Table 2: Resolution Strategies for Chiral Compounds
| Method | Principle | Separated Forms | Key Reagents/Materials |
| Classical Resolution | Formation and separation of diastereomeric salts | Enantiomers of bases or acids | Chiral acids (e.g., tartaric acid) or chiral bases |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Enantiomers | Chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptides) |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer | Enantiomers | Enzymes (e.g., lipases, proteases, nitrene transferases) |
Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries
Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. mdpi.com this compound is an excellent scaffold for combinatorial library synthesis due to its multiple functional groups that can be readily modified.
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry. wikipedia.orgnih.govbachem.com In this method, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. wikipedia.orgbachem.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. bachem.com For this compound, either the amino group or the boronic acid moiety could be anchored to a suitable resin. For example, the amino group could be attached to a resin functionalized with a linker that allows for subsequent cleavage under specific conditions. d-nb.info
The "split-and-mix" method is a common strategy in combinatorial synthesis to generate large libraries of compounds. mdpi.com This technique involves dividing the resin into several portions, reacting each portion with a different building block, and then recombining the portions. mdpi.com By repeating this process, a vast number of unique compounds can be synthesized on the individual resin beads.
High-throughput synthesis often involves the use of automated or semi-automated systems to perform a large number of reactions in parallel. nih.gov The Suzuki-Miyaura cross-coupling reaction, for which boronic acids are key substrates, is well-suited for high-throughput screening and library synthesis. nih.govacs.orgnih.govenamine.net Libraries of this compound derivatives could be generated by reacting the boronic acid with a diverse set of aryl or heteroaryl halides. nih.gov Similarly, the amino group can be functionalized through reactions like acylation or reductive amination with a library of carboxylic acids or aldehydes, respectively.
The development of robust and general methods for the synthesis of boronic acids and their derivatives is crucial for enabling these high-throughput approaches. nih.govacs.orgorganic-chemistry.org For instance, palladium-catalyzed methods for the direct synthesis of arylboronic acids from aryl chlorides have simplified the preparation of these key building blocks. nih.govacs.org
Table 3: Key Concepts in Combinatorial Synthesis
| Concept | Description | Application to this compound |
| Solid-Phase Synthesis (SPS) | Synthesis of molecules on an insoluble polymer support, simplifying purification. wikipedia.orgbachem.com | The amino or boronic acid group can be anchored to a resin for stepwise modification. |
| Split-and-Mix Method | A strategy to generate large libraries by dividing and recombining resin portions during synthesis. mdpi.com | Creation of diverse libraries by varying substituents on the amino and/or styryl positions. |
| High-Throughput Synthesis | Automated parallel synthesis of a large number of compounds. nih.gov | Rapid generation of libraries via reactions like Suzuki-Miyaura coupling or amidation. |
| Traceless Linker | A linker that is cleaved from the solid support without leaving a functional group on the final product. mdpi.com | Can be used to synthesize ketones and other functional groups from derivatives attached to the resin. |
Advanced Applications of E 3 Aminostyryl Boronic Acid in Chemical Science
Role as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of the boronic acid, amino, and styryl functionalities makes (E)-(3-Aminostyryl)boronic acid a powerful tool for synthetic chemists. It serves as a linchpin in the assembly of intricate molecular architectures, from complex polycycles to precisely defined macrostructures.
Construction of Advanced Polycyclic and Heterocyclic Systems
While direct literature on the use of this compound for the synthesis of complex polycyclic and heterocyclic systems is not abundant, the reactivity of its constituent functional groups suggests its significant potential in this area. The boronic acid moiety can participate in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl and polyaryl structures, which are common cores in polycyclic aromatic hydrocarbons.
Furthermore, the amino group can be readily transformed into various nitrogen-containing heterocycles through condensation reactions with dicarbonyl compounds or other suitable electrophiles. The styryl group, with its reactive double bond, can undergo a variety of cycloaddition reactions, such as Diels-Alder reactions, to construct cyclohexene-based rings, which can be further elaborated into complex polycyclic systems. The synergistic reactivity of these groups allows for sequential or one-pot multi-component reactions to build molecular complexity rapidly. For instance, an initial Suzuki coupling could be followed by an intramolecular cyclization involving the amino group to furnish nitrogen-containing polycycles.
Synthesis of Macrocycles and Cage Compounds with Defined Architectures
The formation of macrocycles and cage compounds often relies on dynamic covalent chemistry, where reversible bond formation allows for error correction and the thermodynamically favored product to dominate. Boronic acids are exemplary in this regard, as they readily form reversible covalent bonds with diols to create boronate esters. This dynamic nature has been extensively exploited in the template-free synthesis of boronic acid-based macrocycles and cages. nih.govnih.gov
This compound is a prime candidate for such applications. The boronic acid can condense with polyols to form macrocyclic boronate esters. The amino group can also participate in dynamic imine bond formation with aldehydes, providing an additional and orthogonal strategy for macrocyclization. The styryl group can be used for post-synthetic modification of the macrocycle or cage through polymerization or other olefin metathesis reactions.
A hypothetical strategy for the synthesis of a macrocycle using this compound could involve its condensation with a dialdehyde, where the amino groups form imine linkages and the boronic acid groups are subsequently capped or participate in further intermolecular esterification.
| Reactant A | Reactant B | Resulting Structure | Key Bonds Formed |
| This compound | Terephthaldehyde | Macrocyclic Schiff base | Imine |
| This compound | Pentaerythritol | Macrocyclic boronate ester | Boronate ester |
Precursor for Diversified Molecular Scaffolds and Chemical Probes
The trifunctional nature of this compound makes it an excellent starting material for the generation of diverse molecular scaffolds and chemical probes. The amino group can be easily derivatized through acylation, alkylation, or sulfonylation to introduce a wide range of functional groups and to build libraries of compounds for screening purposes.
The boronic acid itself is a key functional group in many chemical probes, particularly for the detection of biologically relevant diols, such as carbohydrates and glycoproteins. nih.gov While this article focuses on non-biological applications, the underlying principle of boronate ester formation can be applied to the design of chemosensors for other diol-containing molecules. The styryl group provides a handle for attaching the molecule to surfaces or incorporating it into larger systems, and its conjugation can influence the photophysical properties, making it a potential component of fluorescent probes.
For instance, the amino group could be coupled with a fluorophore, and the resulting compound could be used as a probe where the boronic acid moiety interacts with an analyte, leading to a change in the fluorescent signal. The styryl group could be used to tune the electronic properties of the probe or to immobilize it on a solid support.
Applications in Materials Science and Polymer Chemistry
The polymerizable styryl group of this compound, combined with the responsive nature of the boronic acid and the functional versatility of the amino group, makes it a highly valuable monomer in materials science.
Monomer for the Synthesis of Functional Polymers (e.g., conductive, responsive, supramolecular polymers non-biological)
The vinyl group of this compound allows for its polymerization through various techniques, including free radical polymerization, to yield functional polymers. The resulting polymers possess pendant amino and boronic acid groups, which impart unique properties.
Conductive Polymers: While poly(styrene) itself is an insulator, the incorporation of the amino group and the potential for doping could lead to materials with enhanced conductivity. Furthermore, the styryl moiety can be copolymerized with other monomers known to form conductive polymers, such as aniline (B41778) or thiophene (B33073) derivatives, to create novel composite materials with tailored electronic properties. A study on poly(3-thienylboronic acid) demonstrated that the boronic acid group can influence the spectroelectrochemical properties of a conducting polymer. d-nb.info
Responsive Polymers: Boronic acid-containing polymers are well-known for their responsiveness to changes in pH and the presence of diols. nih.govmdpi.com At high pH, the boronic acid is in its anionic boronate form, leading to increased hydrophilicity and swelling of the polymer. This property can be harnessed to create pH-responsive materials. The interaction with diols to form boronate esters can also trigger a response, such as a change in solubility or conformation. A polymer derived from this compound would be expected to exhibit such dual-responsive behavior.
Supramolecular Polymers: The boronic acid and amino groups can participate in non-covalent interactions to form supramolecular polymers. For example, dative bonds can form between the Lewis acidic boron atom and the Lewis basic nitrogen atom of the amino group, leading to the self-assembly of polymer chains. researchgate.net This can result in materials with interesting rheological properties and self-healing capabilities.
| Polymer Type | Key Feature of Monomer | Resulting Polymer Property |
| Conductive Polymer | Styryl and Amino groups | Potential for electrical conductivity upon doping |
| Responsive Polymer | Boronic acid group | pH and diol responsiveness |
| Supramolecular Polymer | Boronic acid and Amino groups | Self-assembly through dative bonds |
Components for Self-Assembled Systems (e.g., supramolecular structures, organogels, hydrogels non-biological)
Beyond its use as a monomer, this compound can act as a building block for various self-assembled systems.
Supramolecular Structures: The principles of molecular recognition that govern the formation of macrocycles and cages can be extended to create larger, well-defined supramolecular assemblies. The interplay of hydrogen bonding from the amino and boronic acid groups, π-π stacking of the styryl moieties, and the formation of boronate esters or dative bonds can drive the self-assembly of this molecule into complex, non-biological architectures. rsc.org
Organogels and Hydrogels: Low molecular weight gelators can self-assemble in solvents to form three-dimensional networks that immobilize the solvent, resulting in a gel. The ability of this compound to participate in multiple non-covalent interactions makes it a potential candidate as an organogelator or hydrogelator. ijpcbs.com In nonpolar solvents, hydrogen bonding and π-π stacking could lead to the formation of an organogel. In aqueous media, the reversible formation of boronate ester cross-links between polymer chains derived from this monomer can lead to the formation of hydrogels. These hydrogels would be expected to be responsive to changes in pH and the presence of diols, making them smart materials with potential applications in areas such as controlled release and sensing.
Precursor for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, featuring a boronic acid group capable of forming boroxine (B1236090) or boronate ester linkages and an amine group available for imine condensation or amide formation, makes it a promising candidate as a building block for porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Boronic acids are foundational monomers in the synthesis of COFs, forming robust, porous structures through self-condensation or reaction with polyol linkers. The presence of the amino group offers a secondary site for polymerization or post-synthetic modification, potentially leading to the creation of multifunctional frameworks.
Surface and Interface Modification for Chemical Interactions
The modification of surfaces and interfaces is crucial for developing advanced materials for applications in electronics, sensing, and biocompatible devices. Boronic acids are well-established agents for surface functionalization due to their ability to form strong, reversible covalent bonds with diol-containing molecules, including carbohydrates found on cell surfaces and glycoproteins. Furthermore, they can be grafted onto various substrates like polystyrene or gold electrodes.
This compound could be employed to impart new chemical properties to material surfaces. The amino group can be used for attachment to surfaces via standard coupling chemistries, while the boronic acid group would be exposed to interact with the surrounding environment. This dual functionality allows for oriented immobilization. For instance, it could be used to create immunoaffinity matrices on polymer surfaces by binding to the carbohydrate chains in the Fc region of antibodies, enhancing capture efficiency and selectivity compared to passive adsorption methods. Research focusing on this specific molecule would be required to validate these potential applications.
Contributions to Catalysis and Organocatalysis
The combination of a Lewis acidic boron center and a basic amine group within the same molecule positions this compound as a compelling candidate for catalytic applications.
As a Ligand Component in Metal-Catalyzed Organic Reactions
The amine functionality in this compound can act as a coordinating ligand for transition metals, while the boronic acid could serve as an anchoring group or a secondary interaction site. This structure could be valuable in designing ligands for reactions like cross-coupling, where the electronic properties of the ligand influence the catalytic activity and selectivity. The styryl unit provides a conjugated system that can modulate the electronic properties of both the amine and the boronic acid.
Organocatalytic Applications Utilizing the Lewis Acidity of Boron or Basicity of Amine
Boronic acids are known to catalyze a range of organic transformations, such as amide bond formation, by activating carboxylic acids. The Lewis acidic boron atom can activate hydroxyl groups, facilitating various reactions under mild conditions. Concurrently, the amine group can function as a Brønsted-Lowry base or as a nucleophilic catalyst. This "frustrated Lewis pair"-like character, or the ability for intramolecular synergistic catalysis, could enable novel transformations. For example, bifunctional thiourea-boronic acid catalysts have been developed for aza-Michael additions. Exploring the potential of this compound in similar organocatalytic systems is a promising avenue for future investigation.
Design of Heterogeneous Catalysts Incorporating this compound Moieties
Immobilizing molecular catalysts onto solid supports is a key strategy for developing recyclable and reusable heterogeneous catalysts. The this compound molecule could be incorporated into polymers or grafted onto inorganic supports like silica (B1680970). The resulting materials would feature accessible catalytic sites, combining the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems (ease of separation and reuse). The specific structure of this boronic acid could lead to catalysts with unique activities, but experimental work is needed to synthesize and test such materials.
Development of Chemical Sensors and Probes for specific chemical analytes
Boronic acid-based fluorescent sensors are widely studied for the detection of saccharides and other diol-containing compounds. The interaction of the boronic acid with a diol can modulate the electronic properties of an appended fluorophore, leading to a change in fluorescence intensity or wavelength. The aminostyryl group in this compound is itself fluorescent and its emission could be sensitive to binding events at the boronic acid site, allowing for the direct development of a "turn-on" or "turn-off" fluorescent sensor.
Q & A
Basic: What are the key synthetic strategies for (E)-(3-Aminostyryl)boronic acid, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling or protodeboronation of alkyl boronic esters . For example, rhodamine-derived boronic acid receptors are synthesized via optimized routes using HPLC for intermediate purification and characterization (e.g., NMR, mass spectrometry) . Critical steps include controlling stereochemistry (E/Z isomers) through reaction conditions (e.g., solvent polarity, temperature) and verifying purity via reverse-phase HPLC with UV/Vis detection .
Basic: How does the boronic acid moiety in this compound enable diol binding, and what are its thermodynamic implications?
Methodological Answer:
The boronic acid group reversibly binds 1,2- or 1,3-diols via boronate ester formation, with binding constants (K) influenced by pH and diol geometry. Stopped-flow kinetic studies show binding completes within seconds (e.g., kon values follow: D-fructose > D-tagatose > D-mannose > D-glucose) . Thermodynamic stability is pH-dependent, as diol binding lowers the pKa of the boronic acid, favoring the tetrahedral boronate ester .
Advanced: How can non-monotonic dose responses in antiproliferative assays (e.g., U-shaped viability curves) be interpreted and addressed experimentally?
Methodological Answer:
Non-monotonic responses (e.g., cell viability minima at 0.5 μM in triple-negative breast cancer models) may arise from off-target effects or secondary mechanisms at higher concentrations . To resolve this:
- Perform dose-response assays across a wide concentration range (e.g., 0.01–10 μM).
- Include controls for cytotoxicity (e.g., healthy cell lines) and mechanism-specific inhibitors.
- Use transcriptomics/proteomics to identify pathways activated at high doses .
Advanced: What analytical challenges arise in quantifying boronic acid impurities, and how are they mitigated?
Methodological Answer:
Boronic acids can form boroxines (trimers) during analysis, complicating quantification. LC-MS/MS in MRM mode with underivatized samples is preferred for sensitivity (detection limits <1 ppm) . Key steps:
- Use acidic mobile phases to suppress boroxine formation.
- Validate methods per ICH guidelines (linearity, accuracy, robustness) .
- Compare with derivatization approaches (e.g., diol esterification) if interference persists .
Advanced: How can non-specific interactions be minimized in glycoprotein-boronic acid binding studies?
Methodological Answer:
Non-specific binding (e.g., electrostatic/hydrophobic interactions) can reduce selectivity. Mitigation strategies include:
- Using buffer additives (e.g., 0.1% Tween-20) to block non-specific sites.
- Adjusting pH or ionic strength to weaken secondary interactions.
- Validating specificity via competition assays with free diols (e.g., sorbitol) .
Advanced: How do structural modifications influence the thermal stability of boronic acids in material science applications?
Methodological Answer:
Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., -NO₂) exhibit higher thermal stability (>300°C) compared to alkyl variants. Degradation pathways (e.g., dehydration to boroxines) are structure-dependent, with halogen substituents delaying decomposition . Rules for design:
- Increase aromaticity and conjugation for stability.
- Avoid protic functional groups that promote boroxine formation .
Advanced: What strategies enable real-time control of boronic acid-diol binding for dynamic systems?
Methodological Answer:
Photo-switchable azobenzene-boronic acids allow light-controlled binding. For example, E→Z isomerization under red light (620 nm) enhances diol affinity by 20-fold via steric and electronic modulation . Applications include:
- Reversible hydrogels for glucose-responsive drug delivery.
- Catch-and-release systems for tagged biomolecules (e.g., fluorescent diols) .
Advanced: How are peptide boronic acids sequenced despite boroxine interference in MALDI-MS?
Methodological Answer:
Boroxine formation is suppressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
